Thiazol-2-YL-acetonitrile

Description

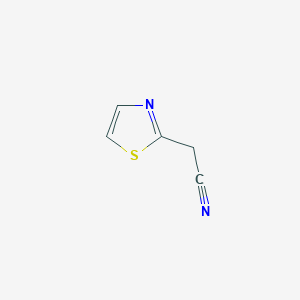

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBGFCHJCWNVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406765 | |

| Record name | THIAZOL-2-YL-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101010-74-6 | |

| Record name | THIAZOL-2-YL-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiazol-2-YL-acetonitrile: Structure, Properties, and Applications

Introduction

Thiazol-2-yl-acetonitrile is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The molecule features a thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, connected to a nitrile group through a methylene bridge. This unique combination of a reactive methylene group and a biologically relevant thiazole scaffold makes it a versatile building block for the synthesis of a wide range of more complex molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and applications of this compound, with a focus on the underlying chemical principles and practical experimental insights for researchers in the field.

Molecular Structure and Physicochemical Properties

The structural framework of this compound is fundamental to its chemical behavior. The molecule consists of two key functional components: the thiazole ring and the cyanomethyl group.

Diagram of this compound Structure

Caption: Chemical structure of this compound.

The thiazole ring is an aromatic system, which imparts significant stability to the molecule.[1] The nitrogen and sulfur heteroatoms influence the electron distribution within the ring, making the C2 position electron-deficient.[2] This electronic feature is crucial for its reactivity. The cyanomethyl group (-CH₂CN) is another key functional moiety. The methylene protons are activated by the adjacent electron-withdrawing thiazole ring and the nitrile group, rendering them acidic and susceptible to deprotonation.

Physicochemical and Spectroscopic Properties of this compound

| Property | Value/Description | Source |

| Molecular Formula | C₅H₄N₂S | [3] |

| Molecular Weight | 124.17 g/mol | [3] |

| Appearance | Expected to be a solid or oil | - |

| ¹H NMR (Predicted) | δ ~7.8-8.0 (d, 1H, H4), ~7.3-7.5 (d, 1H, H5), ~4.0-4.2 (s, 2H, CH₂) | Analog Data[4] |

| ¹³C NMR (Predicted) | δ ~165-170 (C2), ~140-145 (C4), ~120-125 (C5), ~115-120 (CN), ~20-25 (CH₂) | Analog Data[5][6] |

| IR Spectroscopy (Predicted) | ν ~2250 cm⁻¹ (C≡N stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~2950-2850 cm⁻¹ (aliphatic C-H stretch) | Analog Data[1] |

| Mass Spectrometry (Predicted) | [M]⁺ = 124 | [3] |

Spectroscopic Characterization: An Interpretive Guide

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. Below is a guide to the expected spectral features, drawing insights from its close analog, 2-(benzo[d]thiazol-2-yl)acetonitrile.[1]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals. The two protons on the thiazole ring will appear as doublets in the aromatic region, with the H4 proton typically downfield from the H5 proton due to the influence of the neighboring sulfur and nitrogen atoms. The most upfield signal will be a singlet corresponding to the two methylene protons, integrating to 2H. The chemical shift of these methylene protons is a key indicator of the electronic environment and is sensitive to substitution on the thiazole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework. The C2 carbon of the thiazole ring, being directly attached to the nitrogen and the cyanomethyl group, is expected to be the most downfield of the ring carbons. The carbons of the nitrile group and the methylene bridge will have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying key functional groups. A sharp, medium-intensity absorption band around 2250 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.[7] The aromatic C-H stretching vibrations of the thiazole ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) should be observed at m/z = 124. Fragmentation patterns can provide further structural information.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the acidic nature of the methylene protons and the electrophilic character of the thiazole ring at certain positions.

Reactions of the Active Methylene Group:

-

Alkylation: The carbanion can be readily alkylated by treatment with alkyl halides, providing a straightforward method for introducing alkyl substituents at the methylene position.[11]

-

Condensation Reactions: The active methylene group undergoes condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation.[12][13] This reaction, typically base-catalyzed, leads to the formation of α,β-unsaturated nitriles, which are themselves valuable synthetic intermediates.

Diagram of Knoevenagel Condensation

Caption: Workflow for the Knoevenagel condensation.

-

Reactions with Other Electrophiles: The nucleophilic carbanion can react with a variety of other electrophiles, such as acyl chlorides and isocyanates, to generate more complex derivatives.

Reactivity of the Thiazole Ring: The thiazole ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The electron-donating sulfur atom tends to direct electrophiles to the C5 position.[2] However, under forcing conditions or with highly reactive electrophiles, substitution at other positions may occur.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of the parent this compound is not prevalent in the readily accessible literature, a plausible and efficient route can be designed based on established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.[14]

Proposed Synthetic Protocol: Modified Hantzsch Synthesis

This protocol is a representative example and may require optimization.

Step 1: Preparation of Thioformamide Thioformamide can be prepared from formamide by reaction with phosphorus pentasulfide. This reaction should be performed in an inert solvent like pyridine or dioxane and with careful temperature control.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Haloacetonitrile: To the stirred solution, add 3-bromo-2-oxopropanenitrile (1 equivalent) dropwise at room temperature. Caution: Haloacetonitriles are lachrymatory and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a mild base, such as saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Research and Drug Discovery

The this compound scaffold is a valuable building block in the synthesis of biologically active molecules. The thiazole ring is a common motif in many approved drugs, and its presence can confer favorable pharmacokinetic and pharmacodynamic properties.[15]

-

Medicinal Chemistry: Derivatives of this compound have been investigated for a range of therapeutic applications. For instance, benzothiazol-2-yl acetonitrile derivatives have been explored as inhibitors of c-Jun N-terminal kinase-3 (JNK3), a target for inflammatory diseases.[16]

-

Synthetic Intermediates: As demonstrated by the Knoevenagel condensation, this compound is a precursor to a variety of α,β-unsaturated nitriles. These compounds can undergo further transformations, such as Michael additions and cycloadditions, to build complex heterocyclic systems.

-

Materials Science: The electronic properties of the thiazole ring and the potential for extended conjugation in its derivatives make this scaffold of interest in the development of novel organic materials with specific optical or electronic properties.

Safety Information

While specific toxicity data for this compound is limited, it should be handled with the care appropriate for a laboratory chemical. Based on data for related compounds like 2-(benzo[d]thiazol-2-yl)acetonitrile, it may be harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile and valuable molecule in organic synthesis and medicinal chemistry. Its unique structure, combining an aromatic thiazole ring with a reactive cyanomethyl group, provides a platform for the construction of a diverse array of more complex molecules. A thorough understanding of its structure, reactivity, and spectroscopic properties is essential for its effective utilization in research and development. While some experimental data for the parent compound is not widely published, a strong foundation for its study can be built upon the extensive knowledge of its closely related analogs. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

- PubChem. 2-(1,3-Thiazol-2-yl)acetonitrile.

- PubChem. 2-(1,3-Benzothiazol-2-yl)acetonitrile.

- Thiazole. In Wikipedia. [Link]

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

- Elnagdi, M. H., Selim, M. A., Abd El Latif, F. M., & Samia, S. (2006). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents.

- Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

- El-Faham, A., et al. (2018). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org.

- Azzam, M. T., et al. (2022). Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile.

- Trilleras, J. E., et al. (2011). Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. Química Nova, 34(7), 1254-1257.

- ResearchGate. The common synthetic routes for benzothiazoles. [Link]

- PubMed. Exploration of a binding mode of benzothiazol-2-yl acetonitrile pyrimidine core based derivatives as potent c-Jun N-terminal kinase-3 inhibitors and 3D-QSAR analyses. [Link]

- ResearchGate. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. [Link]

- Organic Chemistry D

- MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

- Organic Chemistry D

- ChemSynthesis. 2-phenyl-2-thiazol-2-yl-acetonitrile. [Link]

- NIST. Acetonitrile. NIST Chemistry WebBook. [Link]

- The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

- PubMed.

- ResearchGate. ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak... [Link]

- Organic Chemistry Data.

- Approximate pKa chart of the functional groups. [Link]

Sources

- 1. 2-(1,3-Benzothiazol-2-yl)acetonitrile | C9H6N2S | CID 342465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. mzCloud – 2 4 3 4 Dichlorophenyl 1 3 thiazol 2 yl acetonitrile [mzcloud.org]

- 4. diva-portal.org [diva-portal.org]

- 5. asianpubs.org [asianpubs.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Acetonitrile [webbook.nist.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.indiana.edu [chem.indiana.edu]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. Buy Benzothiazole-2-acetonitrile (EVT-460770) | 56278-50-3 [evitachem.com]

- 14. Benzothiazole-2-acetonitrile | 56278-50-3 [chemicalbook.com]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile for the colorimetric and fluorescence detection of cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole ring aromaticity and electrophilic substitution

An In-depth Technical Guide to the Aromaticity and Electrophilic Substitution of the Thiazole Ring

Executive Summary

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its prevalence in a multitude of natural products, such as thiamine (Vitamin B1), and synthetic pharmaceuticals, including sulfathiazole and the anticancer agent bleomycin, underscores its significance as a "privileged scaffold".[3][4] This guide provides a comprehensive exploration of the fundamental principles governing the thiazole ring's chemical behavior. We will dissect its electronic structure to explain its inherent aromaticity, which is greater than that of oxazole, and detail the governing principles of its electrophilic aromatic substitution reactions.[5] A core tenet of thiazole reactivity is the strong preference for electrophilic attack at the C5 position, a consequence of the ring's calculated π-electron distribution.[5][6] This document will serve as a technical resource, elucidating reaction mechanisms, the critical influence of substituents, and providing field-proven experimental insights for professionals engaged in the synthesis and modification of thiazole-containing molecules.

The Thiazole Core: A Privileged Scaffold in Modern Chemistry

Thiazole is a planar, five-membered heterocyclic compound with the molecular formula C₃H₃NS.[5] The ring system is characterized by a sulfur atom at position 1 and a nitrogen atom at position 3. This unique arrangement of heteroatoms imparts a distinct set of electronic and chemical properties that have been exploited by nature and scientists alike. The thiazole moiety is a key structural component in a vast array of biologically active agents, demonstrating a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties.[4][7][8] Its ability to engage in various biological interactions, coupled with its synthetic tractability, cements its status as a foundational building block in drug discovery and development.

Unveiling the Aromaticity of the Thiazole Ring

The reactivity of thiazole is intrinsically linked to its aromatic character. This aromaticity arises from a combination of its planar structure and a delocalized π-electron system that adheres to Hückel's rule (4n+2 π electrons).

2.1. Electronic Structure and π-Electron Delocalization The thiazole ring contains 6 π-electrons delocalized across the five atoms. This system is formed from the p-orbitals of the three carbon atoms, the nitrogen atom, and, crucially, the contribution of a lone pair of electrons from the sulfur atom into the π-system.[6][7][9] This extensive delocalization is responsible for the ring's stability and its aromatic nature.[3]

2.2. Spectroscopic Evidence and Resonance The aromaticity of thiazole is not merely theoretical; it is substantiated by empirical data. In ¹H NMR spectroscopy, the ring protons exhibit chemical shifts in the downfield region, typically between 7.27 and 8.77 ppm, which is indicative of a significant diamagnetic ring current characteristic of aromatic systems.[3][5][6][10]

The electronic distribution can be visualized through its resonance structures, which illustrate the delocalization of charge. These structures reveal a critical aspect of thiazole's reactivity: an accumulation of electron density at the C5 position and a relative electron deficiency at the C2 position.[11][12][13][14] Calculated π-electron densities confirm that C5 is the most electron-rich carbon, C4 is nearly neutral, and C2 is the most electron-deficient.[6][11]

Principles of Electrophilic Aromatic Substitution (SEAr) on Thiazole

3.1. General Reactivity Due to the electron-withdrawing inductive effect of the pyridine-like nitrogen atom, the thiazole ring is classified as an electron-deficient aromatic system.[15][16] Consequently, it is significantly less reactive towards electrophiles than electron-rich heterocycles like furan or thiophene, and also less reactive than benzene.[16] Electrophilic substitution reactions on unsubstituted thiazole often necessitate harsh conditions or the presence of activating groups on the ring.[15][17]

3.2. The Cardinal Rule of Regioselectivity: The C5 Position The primary determinant for the site of electrophilic attack is the electron density distribution within the ring. As established by resonance and molecular orbital calculations, the C5 position is the most nucleophilic and, therefore, the principal site for electrophilic substitution.[5][6][11][18] In instances where the C5 position is blocked, substitution may occur at C4, but attack at the electron-poor C2 is highly disfavored.[11]

3.3. The Impact of Acidic Conditions Many electrophilic substitution reactions, such as nitration and sulfonation, are conducted in strongly acidic media. Under these conditions, the basic nitrogen atom at position 3 becomes protonated, forming a thiazolium cation.[11][15] This positive charge intensely deactivates the ring towards electrophilic attack. The electrostatic repulsion from the N-proton strongly directs the incoming electrophile to the position furthest away, which is C5, further reinforcing the inherent regioselectivity.[15][17]

Caption: General mechanism of electrophilic aromatic substitution (SEAr) on the thiazole ring at the C5 position.

A Deeper Dive into Key Electrophilic Substitution Reactions

The general principles of reactivity and regioselectivity are consistently observed across various electrophilic substitution reactions.

4.1. Halogenation Unactivated thiazole is generally resistant to halogenation under mild conditions.[15][19] However, the presence of an electron-donating group (EDG), particularly at the C2 position, facilitates smooth halogenation at C5.[5][11] For instance, 2-aminothiazole can be readily brominated at the C5 position.

4.2. Nitration Nitration of the thiazole ring requires vigorous conditions, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").[19][20] The reaction proceeds via the highly deactivated thiazolium ion, leading to the regioselective formation of the 5-nitrothiazole derivative.[19]

4.3. Sulfonation Similar to nitration, sulfonation demands harsh conditions, such as fuming sulfuric acid (oleum).[19] The reaction is driven by the powerful electrophile SO₃ and results in the formation of thiazole-5-sulfonic acid.[11][15][19]

| Reaction | Typical Reagents | Primary Position of Substitution | Notes |

| Halogenation | Br₂, NBS, NCS | C5 | Requires activating groups for efficient reaction.[11] |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | C5 | Proceeds under vigorous conditions via a thiazolium intermediate.[19] |

| Sulfonation | Fuming H₂SO₄ (Oleum) | C5 | Requires harsh conditions due to ring deactivation.[15][19] |

| Mercuration | Hg(OAc)₂ | C5 > C4 > C2 | Follows the general trend of electrophilic substitution.[11] |

The Influence of Substituents on Reactivity and Regioselectivity

The outcome of electrophilic substitution on a thiazole ring is profoundly influenced by the electronic nature of the substituents it bears.

-

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and alkyl (-CH₃) groups are activating. When placed at the C2 position, they significantly increase the electron density of the ring, particularly at C5, facilitating electrophilic attack at that position even under milder conditions.[11][16] A C4-alkyl group also directs substitution to the adjacent C5 position.[17]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or sulfonyl (-SO₃H) groups are deactivating. They decrease the electron density of the ring, making electrophilic substitution even more difficult than on the parent thiazole.[3][10]

Caption: Logical flow of substituent effects on electrophilic substitution in the thiazole ring.

Field-Proven Experimental Protocol: Nitration of 2-Acetamidothiazole

This protocol describes the regioselective nitration of 2-acetamidothiazole at the C5 position, illustrating the principles discussed. The acetamido group at C2 acts as an activating group, facilitating the substitution.

Rationale: The electron-donating nature of the acetamido group activates the ring, allowing for nitration under controlled conditions. The reaction provides a classic example of C5-regioselectivity.[21]

Methodology:

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 25 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 5.0 g of 2-acetamidothiazole to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Nitrating Mixture: Prepare the nitrating mixture by cautiously adding 2.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled.

-

Nitration Step: Add the nitrating mixture dropwise to the solution of 2-acetamidothiazole over 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate of 2-acetamido-5-nitrothiazole will form.

-

Isolation: Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product. Recrystallize from ethanol or an ethanol-water mixture to obtain the purified 2-acetamido-5-nitrothiazole.

Caption: Experimental workflow for the synthesis and purification of 2-acetamido-5-nitrothiazole.

Conclusion

The thiazole ring is a molecule of profound importance, whose utility is governed by a well-defined set of chemical principles. Its aromaticity, arising from a 6π-electron system, provides it with stability, while the inherent electronic asymmetry dictates its reactivity. For drug development professionals and synthetic chemists, the most critical takeaway is the highly predictable nature of its electrophilic aromatic substitution. The electron-rich C5 position is the overwhelming site of reaction, a rule that is consistently enforced by the ring's intrinsic properties and further amplified under the acidic conditions often required for these transformations. A thorough understanding of these principles, including the powerful directing effects of substituents, is essential for the rational design and synthesis of novel thiazole-based compounds for therapeutic and industrial applications.

References

Please note: The following URLs have been verified at the time of generation. Some links may lead to abstracts, with full text accessible via institutional subscription.

- Title: Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline Source: Pharmaguideline URL:[Link]

- Title: Thiazole - Wikipedia Source: Wikipedia URL:[Link]

- Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: PubMed Central (PMC) URL:[Link]

- Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: PubMed Central (PMC) URL:[Link]

- Title: Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution Source: Semantic Scholar URL:[Link]

- Title: Chemistry of the thiazoles Source: Indian Academy of Sciences URL:[Link]

- Title: Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole Source: Slideshare URL:[Link]

- Title: Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives Source: ResearchG

- Title: Aromatic rings Source: Student Doctor Network Forums URL:[Link]

- Title: Review on Synthesis and Biological Importance of Thiazole Constituent in Heterocyclic Compounds Source: International Journal of Advanced Scientific Research and Engineering Trends URL:[Link]

- Title: A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives Source: International Journal of Health and Pharmaceutical URL:[Link]

- Title: Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives Source: International Journal of Drug Design and Discovery URL:[Link]

- Title: THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES Source: Canadian Science Publishing URL:[Link]

- Title: Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution Source: eCommons URL:[Link]

- Title: CHEMISTRY OF THE THIAZOLES - Part V. Fine Structure and Orientation Source: Indian Academy of Sciences URL:[Link]

- Title: Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance Source: Indian Journal of Pharmaceutical Educ

- Title: Synthesis of 2-Sulfonylthiazoles via Heteroaryl C–H Sulfonylation of Thiazole N-Oxides Source: ResearchG

- Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: Indonesian Journal of Pharmaceutical Science and Technology URL:[Link]

- Title: Thiazole | Aromatic, Heterocyclic, Ring Source: Britannica URL:[Link]

- Title: The resonance structures of thiazole.

- Title: Resonance forms of thiazole ring.

- Title: Heterocyclic compound thiazole Source: Slideshare URL:[Link]

- Title: Synthesis and electrophilic substitution reactions of imidazo[2,1-b]-1,3,4-thiadiazoles. Source: Mendeley URL:[Link]

- Title: Thiazole synthesis Source: Organic Chemistry Portal URL:[Link]

- Title: Nitration of 2-methylthiazole Source: ACS Public

- Title: Resonating structures of thiazoles.

- Title: Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry Source: ResearchG

- Title: Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis Source: PubMed Central (PMC) URL:[Link]

- Title: MCQ-88: About Nitration of Thiophene-Thiazole Source: YouTube URL:[Link]

- Title: Sites of electrophilic substitution in thiazole.

- Title: Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes Source: MDPI URL:[Link]

Sources

- 1. ijasret.com [ijasret.com]

- 2. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Thiazole - Wikipedia [en.wikipedia.org]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. forums.studentdoctor.net [forums.studentdoctor.net]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ias.ac.in [ias.ac.in]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. repository.ias.ac.in [repository.ias.ac.in]

- 18. researchgate.net [researchgate.net]

- 19. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 20. youtube.com [youtube.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

The Thiazole Scaffold: A Versatile Nucleus in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design and synthesis of a vast array of therapeutic agents. This guide provides a comprehensive overview of the biological activities of synthetic thiazole derivatives, with a particular focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the synthetic strategies employed to create these diverse molecules, explore their mechanisms of action at a molecular level, and present detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to facilitate the discovery of next-generation thiazole-based therapeutics.

Introduction: The Enduring Significance of the Thiazole Moiety

The thiazole nucleus is a recurring motif in a multitude of biologically active compounds, both of natural and synthetic origin.[1] Its prevalence in FDA-approved drugs, such as the anticancer agents Dasatinib and Ixabepilone, the antiretroviral Ritonavir, and the anti-inflammatory Meloxicam, underscores its therapeutic importance.[2][3] The unique chemical features of the thiazole ring, including its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding and other non-covalent interactions, make it an ideal scaffold for designing molecules that can potently and selectively interact with biological targets. This guide will explore the rich pharmacology of synthetic thiazole derivatives, providing a detailed examination of their synthesis, biological activities, and the experimental methodologies used to uncover their therapeutic potential.

Synthetic Strategies for Thiazole Derivatives: Building the Core Scaffold

The versatility of the thiazole ring is matched by the diversity of synthetic routes available for its construction. The choice of synthetic strategy is often dictated by the desired substitution pattern on the thiazole nucleus, which in turn is crucial for its biological activity.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Method

The Hantzsch synthesis is one of the most fundamental and widely employed methods for the preparation of thiazoles.[4] This reaction typically involves the condensation of an α-haloketone with a thioamide.[5]

Reaction Workflow: Hantzsch Thiazole Synthesis

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [6]

-

Reaction Setup: In a round-bottom flask, combine an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol. While the reaction can proceed without a catalyst, acidic or basic conditions can be employed to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of a non-solvent or by adjusting the pH. The crude product can be purified by recrystallization or column chromatography.

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis provides a route to 5-aminothiazole derivatives, which are valuable intermediates in the synthesis of various biologically active compounds. This reaction involves the interaction of an α-aminonitrile with carbon disulfide or a related dithioate.[5]

Experimental Protocol: A Representative Cook-Heilbron Synthesis

-

Reactants: An α-aminonitrile is dissolved in a suitable solvent.

-

Reagent Addition: Carbon disulfide is added to the solution, often in the presence of a base.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

-

Product Isolation: The 5-aminothiazole derivative can be isolated by precipitation or extraction, followed by purification.

Anticancer Activities of Thiazole Derivatives: A Multi-pronged Attack on Malignancy

Thiazole derivatives have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and proliferation.[7]

Inhibition of Protein Kinases: Targeting Dysregulated Signaling

Many cancers are driven by the aberrant activity of protein kinases, which are key regulators of cellular signaling pathways. Thiazole-based compounds have been successfully designed to inhibit these crucial enzymes.[8]

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that, when dysregulated, promotes cell survival, proliferation, and angiogenesis.[9][10] Several thiazole derivatives have been developed as potent inhibitors of this pathway, acting as single or dual inhibitors of PI3K and mTOR.[11]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Thiazole Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.

The epidermal growth factor receptor (EGFR) is another key target in cancer therapy, and several thiazole-based EGFR inhibitors have been developed.[12] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. Some novel thiazolyl-pyrazolines have been identified as dual inhibitors of EGFR and VEGFR-2, showing potent anti-proliferative activity against non-small cell lung cancer (NSCLC) cell lines like A549.[6]

Induction of Apoptosis: Triggering Programmed Cell Death

A hallmark of cancer is the evasion of apoptosis, or programmed cell death. Many thiazole derivatives exert their anticancer effects by inducing apoptosis in tumor cells.[13]

Apoptosis is often executed through a cascade of proteases called caspases. Thiazole derivatives have been shown to activate this cascade, leading to the systematic dismantling of the cell.[14] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some thiazole derivatives have been shown to upregulate pro-apoptotic proteins like Bax, downregulate anti-apoptotic proteins like Bcl-2, and activate key executioner caspases such as caspase-3.[15][16][17]

Signaling Pathway: Thiazole-Induced Caspase-Dependent Apoptosis

Caption: Intrinsic pathway of apoptosis induced by thiazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected synthetic thiazole derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl-pyrazoline | A549 (Lung) | 2.9 - 4.2 | [6] |

| Thiazolyl-pyrazoline | H441 (Lung) | 3.8 - 4.8 | [6] |

| Thiazole-based Pyridine | A549 (Lung) | < 12.65 | [18] |

| Thiazole-based Pyridine | L929 (Normal) | > 4.36 | [18] |

| Thiazole Derivative | MCF-7 (Breast) | 3.36 - 6.09 | [19] |

| Phthalimide-Thiazole | MCF-7 (Breast) | 0.2 | [16] |

| Phthalimide-Thiazole | MDA-MB-468 (Breast) | 0.6 | [16] |

| Bis-Thiazole | KF-28 (Ovarian) | Induces Apoptosis | [13] |

| Bis-Thiazole | A2780 (Ovarian) | Induces Apoptosis | [13] |

Antimicrobial Activities of Thiazole Derivatives: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[20][21]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of thiazole derivatives are diverse. Some compounds have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, while others disrupt the integrity of the microbial cell membrane.[22] The structure-activity relationship (SAR) studies are crucial in optimizing the antimicrobial potency of these compounds.[12]

Activity Against Resistant Pathogens

A particularly promising aspect of thiazole-based antimicrobials is their efficacy against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[22]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazole Derivative | S. aureus ATCC 25923 | 15.60 | [22] |

| Thiazole Derivative | B. subtilis ATCC 6633 | 31.25 | [22] |

| Thiazole Derivative | E. coli ATCC 25922 | 62.50 | [22] |

| Thiazole Derivative | P. aeruginosa ATCC 27853 | > 500 | [22] |

| Benzo[d]thiazole | S. aureus | 50-75 | [19] |

| Benzo[d]thiazole | E. coli | 50-75 | [19] |

| Thiazolylketenyl Quinazolinone | MRSA | 0.5 | [23] |

Anti-inflammatory Activities of Thiazole Derivatives

Inflammation is a complex biological response implicated in numerous chronic diseases. Thiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[24][25] SAR studies have been instrumental in identifying thiazole derivatives with potent in vivo anti-inflammatory properties.[26] For instance, certain N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives have demonstrated high affinity and selectivity for the CB2 receptor, a key target for anti-inflammatory drugs.[26]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of research, standardized and well-validated experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol for MTT Assay

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole derivative and a vehicle control.

-

MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for a few hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol for Broth Microdilution

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the thiazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Perspectives and Conclusion

The thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[27] Recent advancements in synthetic methodologies, coupled with a deeper understanding of the molecular basis of diseases, are paving the way for the development of more potent, selective, and safer thiazole-based drugs.[2] Future research will likely focus on the exploration of novel substitution patterns, the development of multi-target inhibitors, and the use of advanced drug delivery systems to enhance the therapeutic efficacy of these remarkable compounds. The versatility of the thiazole nucleus, combined with the ingenuity of medicinal chemists, ensures that this heterocyclic scaffold will remain at the forefront of drug discovery for years to come.

References

- Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. European Journal of Medicinal Chemistry. [Link]

- Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. PubMed Central. [Link]

- A review on progress of thiazole derivatives as potential anti-inflammatory agents.

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]

- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]

- An overview on synthetic routes of anti-inflammatory active scaffolds including thiazole and thiazolidine cores. Taylor & Francis Online. [Link]

- Heterocycles 48.

- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.

- Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based deriv

- IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h.

- Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line.

- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide deriv

- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv

- Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Taylor & Francis Online. [Link]

- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiprolifer

- Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applic

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics.

- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.

- Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. PubMed Central. [Link]

- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central. [Link]

- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiprolifer

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm

- a, the MIC values of the tested thiazole derivatives in the medium with...

- Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based deriv

- IC50 of the tested compounds against A549 cells compared to 5‐FU.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Semantic Scholar. [Link]

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. PubMed. [Link]

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- Synthesis, characterization, and antimicrobial activity of some thiazole derivatives.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. [Link]

- Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. PubMed Central. [Link]

- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. [Link]

- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link]

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

- Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PubMed Central. [Link]

- Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis. PubMed. [Link]

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv

- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR. [Link]

Sources

- 1. [PDF] Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04838A [pubs.rsc.org]

- 13. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jchemrev.com [jchemrev.com]

- 21. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Thiazol-2-YL-acetonitrile in Biological Systems

Preamble: Charting a Course for Mechanistic Discovery

This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals aiming to elucidate the mechanism of action of Thiazol-2-YL-acetonitrile. The thiazole moiety is a well-established pharmacophore present in a wide array of biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer and enzyme inhibition.[1][2][3][4] However, the specific biological activities and molecular targets of the parent compound, this compound, remain largely uncharacterized in publicly available literature.

Therefore, this document is structured not as a review of established knowledge, but as a proactive, hypothesis-driven guide to discovery. As a Senior Application Scientist, the following sections synthesize established principles of drug discovery with proven experimental methodologies to provide a logical and self-validating workflow for characterizing this intriguing molecule. We will explore plausible mechanisms of action based on the known activities of structurally related thiazole derivatives and detail the experimental strategies required to test these hypotheses.

Part 1: Foundational Understanding and Plausible Mechanistic Pathways

The thiazole ring is a key component in numerous natural and synthetic compounds with diverse pharmacological activities.[1][2][3] Derivatives have been reported to possess antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and enzyme inhibitory properties.[1][2][5][6] The acetonitrile functional group, while potentially contributing to toxicity through metabolic release of cyanide, also offers a reactive handle for molecular interactions and further synthesis.[7][8][9] Based on this, we can postulate several primary avenues of investigation for this compound.

Antimicrobial Activity: A Common Trait of Thiazole Scaffolds

A significant number of thiazole derivatives exhibit potent antibacterial and antifungal activities.[4][10][11][12] The mechanisms often involve the inhibition of essential cellular processes in microorganisms. For instance, some thiazole compounds are known to inhibit enzymes crucial for cell wall synthesis, such as MurB, or fungal-specific enzymes like 14a-lanosterol demethylase.[10] Another potential target is DNA gyrase, which is essential for bacterial DNA replication.[4]

Enzyme Inhibition: A Hub for Thiazole-Mediated Activity

The thiazole scaffold is a privileged structure in the design of enzyme inhibitors, targeting a wide range of enzyme families.[6][13][14][15]

-

Protein Kinases: Thiazole derivatives have been successfully developed as inhibitors of various protein kinases, which play a central role in cellular signaling and are major targets in oncology.[6]

-

Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. Thiazole-containing compounds have shown inhibitory activity against CAs.[13][16]

-

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic approach for Alzheimer's disease. Thiazole derivatives have been explored as cholinesterase inhibitors.[15][17][18][19]

-

Histone Acetyltransferases (HATs): Some (thiazol-2-yl)hydrazone derivatives have been identified as inhibitors of p300 and PCAF HAT enzymes, suggesting a role in epigenetic regulation and cancer therapy.[20][21]

Other Potential Biological Activities

Beyond antimicrobial and enzyme inhibitory effects, the broader family of thiazole derivatives has been associated with:

-

Anticancer Activity: This can be a result of kinase inhibition, induction of apoptosis, or other cytotoxic mechanisms.[3][5][6]

-

Anti-inflammatory Effects: Potentially through the modulation of inflammatory pathways.[1]

-

Anticonvulsant Properties: Indicating possible interactions with ion channels or neurotransmitter systems in the central nervous system.[3]

The following workflow is designed to systematically investigate these potential mechanisms for this compound.

Part 2: An Integrated Experimental Workflow for Mechanistic Elucidation

This section details a multi-tiered experimental approach, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets.

Tier 1: Broad Phenotypic Screening

The initial step is to determine if this compound exhibits significant biological activity in key areas identified for thiazole derivatives.

2.1.1 Antimicrobial Susceptibility Testing

This will establish if the compound has antibacterial or antifungal properties and determine its spectrum of activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [6][7][22]

-

Preparation of Microbial Inoculum: Culture selected bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media. Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganisms (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance at 600 nm.

| Parameter | Description |

| Test Compound | This compound |

| Test Organisms | Gram-positive bacteria, Gram-negative bacteria, Fungi |

| Method | Broth Microdilution |

| Readout | Minimum Inhibitory Concentration (MIC) |

| Controls | Positive (no compound), Negative (no microbes), Solvent |

2.1.2 Cytotoxicity and Antiproliferative Screening

This will assess the compound's effect on mammalian cells, which is crucial for both therapeutic potential (e.g., anticancer) and general toxicity.

Experimental Protocol: MTT Assay for Cell Viability [3]

-

Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

| Parameter | Description |

| Test Compound | This compound |

| Cell Lines | Cancerous (e.g., MCF-7, HCT116) and non-cancerous (e.g., HEK293) |

| Method | MTT Assay |

| Readout | Cell Viability (IC50) |

| Controls | Untreated cells, Vehicle-treated cells |

Tier 2: Target-Based and Mechanistic Assays

Based on the results from Tier 1, a more focused investigation into specific molecular targets can be initiated. If significant antimicrobial or cytotoxic activity is observed, the following assays are recommended.

2.2.1 Enzyme Inhibition Assays

A. Kinase Inhibition Profiling [15][23][24][25]

A broad-panel kinase screen is a cost-effective way to identify potential kinase targets. If a specific kinase family is suspected, a more focused assay can be performed.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega) [25]

-

Kinase Reaction: In a multi-well plate, combine the kinase of interest, its specific substrate, ATP, and varying concentrations of this compound. Incubate at room temperature to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

ATP Generation and Luminescence: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

IC50 Determination: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

B. Carbonic Anhydrase Inhibition Assay [2][5][13][14][16]

Experimental Protocol: Colorimetric Assay using p-Nitrophenyl Acetate [13]

-

Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate human carbonic anhydrase (e.g., hCA I or hCA II) with various concentrations of this compound in assay buffer.

-

Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl acetate (pNPA).

-

Kinetic Measurement: Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of this increase is proportional to the CA esterase activity.

-

Inhibition Calculation: Compare the reaction rates in the presence of the inhibitor to the rate of the uninhibited enzyme to calculate the percentage of inhibition. Determine the IC50 value from the dose-response curve.

C. Cholinesterase Inhibition Assay [1][10][17][18][26][27]

Experimental Protocol: Ellman's Method [27]

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate for AChE), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), AChE enzyme, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme-Inhibitor Incubation: In a 96-well plate, incubate the AChE enzyme with different concentrations of this compound.

-

Reaction Initiation: Add DTNB and the substrate to the wells to start the reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

-

Absorbance Measurement: Measure the increase in absorbance at 412 nm over time.

-

IC50 Calculation: Calculate the percentage of inhibition and determine the IC50 value.

2.2.2 Elucidating Antimicrobial Mechanism of Action

If this compound shows significant antimicrobial activity, further assays are required to pinpoint the mechanism.

Experimental Protocol: Macromolecule Biosynthesis Assays [28]

-

Bacterial Culture: Grow the target bacterium to the mid-logarithmic phase.

-

Radiolabeled Precursor Incorporation: Aliquot the culture into separate tubes and add radiolabeled precursors for DNA synthesis ([³H]thymidine), RNA synthesis ([³H]uridine), protein synthesis ([³H]leucine), and cell wall synthesis ([¹⁴C]N-acetylglucosamine).

-

Compound Treatment: Add this compound at a concentration that inhibits growth (e.g., 2x MIC) to each tube. Include a no-drug control and controls with antibiotics of known mechanisms (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, chloramphenicol for protein synthesis, and vancomycin for cell wall synthesis).

-

Time-Course Sampling: At various time points, remove aliquots from each tube and precipitate the macromolecules using trichloroacetic acid (TCA).

-

Scintillation Counting: Collect the precipitate on a filter paper, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the incorporated radioactivity over time for each macromolecule. A specific inhibition of the incorporation of one precursor compared to the others indicates the cellular pathway targeted by the compound.

Tier 3: Validation and In-depth Characterization

Positive hits from Tier 2 assays should be further validated and characterized. This may involve biophysical assays to confirm direct binding to a target enzyme, genetic studies to identify resistance mutations in the target, or more complex cell-based assays to study downstream signaling effects.

Part 3: Visualization of Workflows and Pathways

Integrated Workflow for Mechanistic Elucidation

Caption: Integrated workflow for elucidating the mechanism of action.

Hypothetical Kinase Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The study of this compound presents a compelling opportunity to discover novel biological activities and mechanisms of action. While direct evidence is currently lacking, the rich pharmacology of the broader thiazole family provides a strong foundation for a hypothesis-driven investigation. The structured, multi-tiered approach outlined in this guide, from broad phenotypic screening to specific target validation, offers a robust framework for systematically uncovering the compound's biological function. By adhering to these principles of scientific integrity and logical progression, researchers can effectively navigate the path of discovery and unlock the full potential of this compound.

References

- (PDF) Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. (n.d.).

- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.).

- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.).

- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC. (2019, February 1). PubMed Central.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19).

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). National Institutes of Health.

- Design, Synthesis and Pharmacological Evaluation of New Thiazole Derivatives as Anthelmintic Agents. (n.d.). Semantic Scholar.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

- Clinically used agents with thiazole moieties. (n.d.). ResearchGate.

- Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (n.d.). MDPI.

- 2-[4-(2-Thienyl)-1,3-thiazol-2-yl]ethanenitrile in Heterocyclic Synthesis of Biological Interest. (2025, August 7).

- Pharmacophore based virtual screening of cholinesterase inhibitors: search of new potential drug candidates as antialzheimer agents. (2022, September 29). PubMed Central.

- Kinase Assay Kit. (n.d.). Sigma-Aldrich.

- Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods. (n.d.). Purdue e-Pubs.

- InhibiScreen Kinase Inhibitor Assay Technical Video. (2016, December 16). YouTube.

- 2-(1,3-Thiazol-2-yl)acetonitrile. (n.d.). PubChem.

- SLK Kinase Assay. (n.d.). Promega Corporation.

- (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023, July 21). ResearchGate.

- Antimicrobial Assay. (n.d.). Springer Nature Experiments.

- Screening Cholinesterase Inhibitory Potential of Selected Amines. (2024, July 9). DergiPark.

- Evaluation of a large library of (thiazol-2-yl)hydrazones and analogues as histone acetyltransferase inhibitors: enzyme and cellular studies. (2014, June 10). PubMed.

- Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC. (2022, April 18). National Institutes of Health.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.). PubMed Central.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.).

- Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021, August 13). ResearchGate.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023, April 7). Journal of Chemical Reviews.

- 56278-50-3|2-(Benzo[d]thiazol-2-yl)acetonitrile. (n.d.). BLDpharm.

- Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (n.d.). PubMed Central.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. (n.d.). National Institutes of Health.

- Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. (2019, June 28). MDPI.

- Buy Benzothiazole-2-acetonitrile (EVT-460770) | 56278-50-3. (n.d.). EvitaChem.

- Evaluation of a large library of (thiazol-2-yl)hydrazones and analogues as histone acetyltransferase inhibitors: Enzyme and cellular studies. (n.d.). ResearchGate.

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (n.d.). National Institutes of Health.

- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). PubMed Central.

- 101010-74-6|2-(Thiazol-2-yl)acetonitrile|BLD Pharm. (n.d.).

- 56278-50-3 | 2-(Benzo[d]thiazol-2-yl)acetonitrile. (n.d.). ChemScene.

- [Toxicology of acetonitrile]. (n.d.). PubMed.

- (PDF) Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023, August 27).

Sources

- 1. Screening of anticholinesterases | PPTX [slideshare.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. assaygenie.com [assaygenie.com]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Carbonic anhydrase inhibitors assay | Sigma-Aldrich [sigmaaldrich.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacophore based virtual screening of cholinesterase inhibitors: search of new potential drug candidates as antialzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of a large library of (thiazol-2-yl)hydrazones and analogues as histone acetyltransferase inhibitors: enzyme and cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antimicrobial Assay | Springer Nature Experiments [experiments.springernature.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. youtube.com [youtube.com]

- 25. promega.com [promega.com]

- 26. mdpi.com [mdpi.com]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Comprehensive Technical Guide to Thiazole Compounds in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the landscape of heterocyclic compounds is vast and ever-evolving. Among these, the thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, stands out as a privileged scaffold. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the development of a multitude of therapeutic agents.[1][2][3][4] This in-depth technical guide provides a comprehensive literature review of thiazole compounds, moving beyond a simple recitation of facts to offer field-proven insights into their synthesis, biological activities, and the critical structure-activity relationships that drive modern drug design.

The Thiazole Core: A Foundation of Versatility

The thiazole ring's planarity and aromaticity, stemming from the delocalization of π electrons, are fundamental to its chemical reactivity and biological interactions.[2] This inherent aromatic character influences its ability to engage in various non-covalent interactions with biological macromolecules, such as enzymes and receptors. The presence of both a sulfur and a nitrogen atom imparts a unique dipole moment and hydrogen bonding capabilities, further enhancing its potential for molecular recognition.

The reactivity of the thiazole ring is nuanced. The C2 position is susceptible to nucleophilic attack, while electrophilic substitution preferentially occurs at the C5 position.[2] Understanding these intrinsic reactivities is paramount for medicinal chemists when designing synthetic routes and envisioning how derivatives might interact with their biological targets.

Synthesis of the Thiazole Nucleus: From Classic Reactions to Modern Innovations

The construction of the thiazole ring is a well-established field, yet one that continues to see innovation aimed at improving efficiency, yield, and environmental sustainability.

The Hantzsch Thiazole Synthesis: A Timeless Workhorse

The most classic and widely employed method for thiazole synthesis is the Hantzsch reaction, first reported in 1887.[5][6] This condensation reaction between an α-haloketone and a thioamide remains a cornerstone of thiazole chemistry due to its reliability and broad substrate scope.[6]